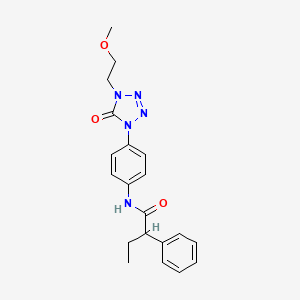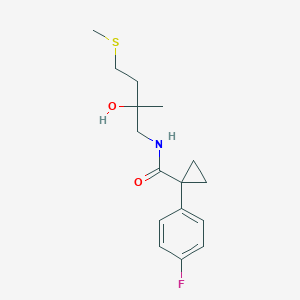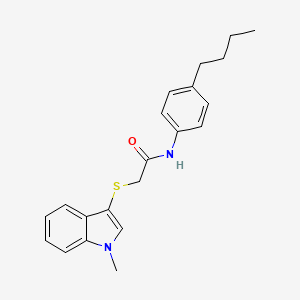
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
A novel four-component bicyclization strategy employed "4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine" to achieve the stereoselective synthesis of multicyclic pyrazolo[3,4-b]pyridines, highlighting its role in facilitating complex organic transformations (Xing-Jun Tu et al., 2014). Similarly, the compound has been applied in polar [3+2] cycloaddition reactions, demonstrating its utility in synthesizing pyrrolidines with potential industrial applications, such as dyes or agrochemical substances (Magdalena Żmigrodzka et al., 2022).
Medicinal Chemistry and Drug Discovery
"this compound" serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. For instance, it has been utilized in the preparation of premafloxacin, an antibiotic targeted against veterinary pathogens (T. Fleck et al., 2003). Additionally, its derivatives have been evaluated for anticancer activity, demonstrating the compound's significance in the development of new anticancer agents (Sandeep Kumar et al., 2013).
Material Science and Catalysis
In material science, the compound has been instrumental in the development of novel catalytic systems. For example, group 10 metal aminopyridinato complexes, synthesized using derivatives of "this compound," have shown efficacy as catalysts for aryl-Cl activation and hydrosilane polymerization, highlighting its role in advancing materials chemistry (S. Deeken et al., 2006).
Green Chemistry
The oxidative transformation of cyclic amines to lactams, catalyzed by ceria-supported nanogold using "this compound," exemplifies the application of this compound in green chemistry. This process efficiently produces lactams, important chemical feedstocks, underlining the compound's utility in environmentally friendly chemical synthesis (Taiwo O. Dairo et al., 2016).
Safety and Hazards
The safety information available indicates that “4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-amine” is potentially hazardous. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it may cause skin and eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-methyl-4-pyrrolidin-1-ylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-11(13-8-2-3-9-13)6-4-10(12)5-7-11/h10H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPWSMZLALRPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)
![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)

![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)





![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2483718.png)


![4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483721.png)
![2-[(4-Acetylanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B2483725.png)
